2-[2-Furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester
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Overview
Description
2-[2-furanyl(oxo)methyl]imino-5-oxo-1-propan-2-yl-3-dipyrido[1,2-d:3',4'-f]pyrimidinecarboxylic acid ethyl ester is a pyridopyrimidine.
Scientific Research Applications
Antiviral and Antifungal Activities
Compounds similar to the one described have been synthesized and tested for their biological activities, including antiviral and antimicrobial properties. For instance, certain pyrimidinecarboxylates and related esters have been evaluated for their inhibitory activity against herpes simplex virus type 1 (HSV-1) and some fungal strains, showing varying degrees of effectiveness (Sansebastiano et al., 1993).
Supramolecular Aggregation
The conformational features and supramolecular aggregation of thiazolopyrimidines, which share structural similarities with the compound of interest, have been studied to understand their intermolecular interaction patterns. Changes in substituents can significantly affect these interactions, which is crucial for designing compounds with desired physical and chemical properties (Nagarajaiah & Begum, 2014).
Synthetic Methodologies and Chemical Reactions
The compound's chemical framework is related to heterocyclic compounds that have been synthesized through various reactions, such as the metalation of heteroaromatic esters and nitriles, leading to the formation of dipyridopyrimidinones. These synthetic methodologies contribute to the development of novel compounds with potential applications in medicinal chemistry and materials science (Bentabed-Ababsa et al., 2010).
Molecular Docking and Enzyme Inhibition
The structural analogs of the compound have also been investigated for their enzyme inhibitory activities, utilizing molecular docking studies to understand the binding interactions with target enzymes. Such studies are fundamental in drug discovery, providing insights into the design of more potent and selective inhibitors (Vinayagam et al., 2017).
Properties
Molecular Formula |
C22H20N4O5 |
---|---|
Molecular Weight |
420.4 g/mol |
IUPAC Name |
ethyl 6-(furan-2-carbonylimino)-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate |
InChI |
InChI=1S/C22H20N4O5/c1-4-30-22(29)15-12-14-18(23-17-9-5-6-10-25(17)21(14)28)26(13(2)3)19(15)24-20(27)16-8-7-11-31-16/h5-13H,4H2,1-3H3 |
InChI Key |
JJNKNLVOAKBURU-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N=C3C=CC=CN3C2=O)N(C1=NC(=O)C4=CC=CO4)C(C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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